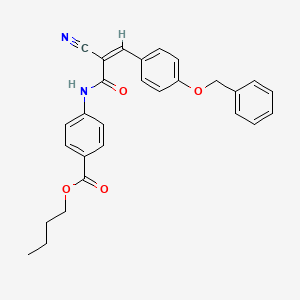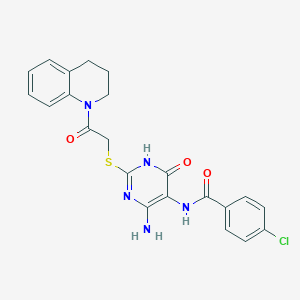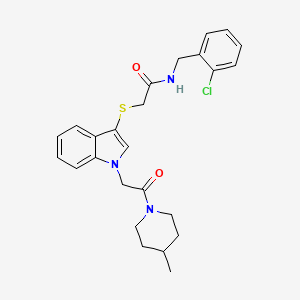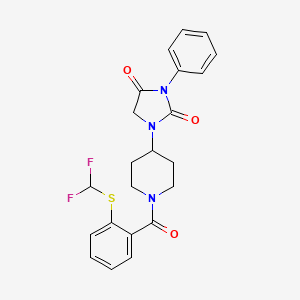
1-(2-chloro-5-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-chloro-5-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure of “this compound” is not available in the sources I have access to .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants used. Unfortunately, specific information about the chemical reactions of this compound is not available in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, etc. Unfortunately, specific physical and chemical properties of “this compound” are not available in the sources I have access to .Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
The compound 1-(2-chloro-5-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been explored for their chemical synthesis and properties. For instance, research on triazole derivatives highlights their valuable pharmacological properties, including anti-convulsive activity, which could be beneficial in treating epilepsy and conditions of tension and agitation (Shelton, 1981). Additionally, the study on 4-amino-1,2,3-triazoles provides insights into the synthesis of triazole-carbaldehydes from corresponding carbonitriles, showcasing the versatility of triazole compounds in chemical synthesis (Albert & Taguchi, 1973).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potentials of triazole derivatives are significant. For example, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one reveal its broad-spectrum antitumor activity, suggesting potential applications in cancer therapy (Stevens et al., 1984). Furthermore, a study on novel 1H-1,2,3-triazole-4-carboxamides demonstrates moderate to good antimicrobial activities against various pathogens, highlighting their promise as antimicrobial agents (Pokhodylo et al., 2021).
Synthesis of Triazole Derivatives
The research on the synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing 1,2,3-triazole moiety reveals the synthesis of diverse compounds with potential pharmacological activities. This study showcases the versatility of triazole compounds in the synthesis of various heterocyclic compounds (Abdelriheem et al., 2017).
Insecticidal Activity
The modifications of the N-(Isothiazol-5-yl)phenylacetamides and their synthesis and insecticidal activity research indicate that derivatives of the triazole compound retain efficacy as broad-spectrum insecticides. This suggests potential applications in agriculture for pest control (Samaritoni et al., 1999).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-8-9-14(19)16(10-11)23-13(3)17(21-22-23)18(24)20-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTXCVDNDSDYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2974770.png)
![3-Methyl-7-(2-methylpropyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2974771.png)
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2974772.png)
![1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2974773.png)
![5-methyl-2,4-dioxo-N-(1-phenylethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2974774.png)







![N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2974792.png)
